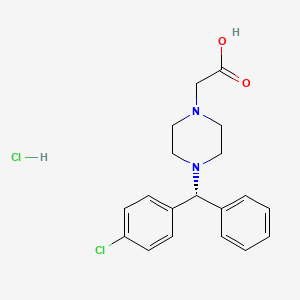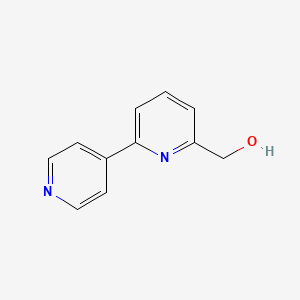
4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester
Übersicht
Beschreibung
4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester, also known as M76, is an organic compound that is widely used in the chemical industry . It is a derivative of pyrazinecarboxylic acid and is used in a variety of applications, including as a catalyst, a solvent, and a corrosion inhibitor . The molecular formula of this compound is C7H8N2O3 and it has a molecular weight of 168.15 g/mol.
Synthesis Analysis
The classic route to methyl 4,5-dihydro-5-oxo-2-pyrazinecarboxylate involves the condensation of 2-pyrazinecarboxylic acid with formaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride . Another method involves hydrolyzing the corresponding ester with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of a catalyst, such as zinc chloride or aluminum chloride .Molecular Structure Analysis
The molecular structure of 4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester can be represented by the InChI code: 1S/C7H8N2O3/c1-12-7(11)5-6(8)10-4(9)2-3-5/h2H,1H3,(H3,8,10,11) .Chemical Reactions Analysis
The reaction mixture was concentrated in vacuo, and the residue was recrystallised from methanol (400ml_) to give 71 g (464mmol) of the title compound in 65% yield .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Medicinal Chemistry
- Application : Some derivatives of this compound have been studied for their potential as anticancer agents .
- Methods of Application : The compound was used to synthesize a variety of thiazolyl-pyrazole derivatives via reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .
- Results or Outcomes : Five compounds showed promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR). The cytotoxicity of the potent products was examined against the human liver carcinoma cell line (HepG-2) and revealed activities close to Doxorubicin, a standard drug .
-
Scientific Field: Drug Design
- Application : This compound has been used in the design of new drugs . Specifically, it has been used to synthesize a variety of thiazolyl-pyrazole derivatives .
- Methods of Application : The compound was reacted with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives to produce the new compounds .
- Results or Outcomes : The new compounds were tested for their binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR). Five compounds showed promising binding affinities .
-
Scientific Field: Biochemistry
- Application : One of the derivatives of this compound has shown significant binding energy against the target protein receptor PDB: 4BFT .
- Methods of Application : The derivative was synthesized and its binding energy was calculated using computational methods .
- Results or Outcomes : The derivative has shown the least binding energy of –9.8 kcal/mol against the target protein receptor PDB: 4BFT, forming three conventional hydrogen bonds with amino acid residues TYR235, TYR177 and HIS179 .
-
Scientific Field: Biochemical Research
- Application : This compound is used in biochemical research, particularly in the study of protein interactions .
- Methods of Application : The derivative of this compound was synthesized and its binding energy was calculated using computational methods .
- Results or Outcomes : The derivative has shown the least binding energy of –9.8 kcal/mol against the target protein receptor PDB: 4BFT, forming three conventional hydrogen bonds with amino acid residues TYR235, TYR177 and HIS179 .
Safety And Hazards
One of the main concerns with regard to the safety of M76 is its potential toxicity. While the compound is not considered to be particularly toxic in small doses, there is some evidence to suggest that long-term exposure or high doses may pose health risks . It is also recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Eigenschaften
IUPAC Name |
methyl 4-methyl-5-oxopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-9-4-5(7(11)12-2)8-3-6(9)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSCXYAFPBDHMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=CC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid](/img/structure/B1404538.png)
![tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1404540.png)
![(7R,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404542.png)
![(3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid](/img/structure/B1404544.png)
![2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid](/img/structure/B1404545.png)

![1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1404550.png)
![1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione](/img/structure/B1404551.png)
![2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404552.png)
![Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate](/img/structure/B1404554.png)
![Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B1404555.png)
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B1404556.png)
![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B1404557.png)